

3-Fluoro-5-iodobenzonitrile: A Technical Overview for Chemical Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Fluoro-5-iodobenzonitrile**

Cat. No.: **B1302148**

[Get Quote](#)

CAS Number: 723294-75-5

This technical guide provides a comprehensive overview of **3-Fluoro-5-iodobenzonitrile**, a halogenated aromatic nitrile that serves as a valuable building block in medicinal chemistry and synthetic organic chemistry. The strategic placement of fluoro and iodo substituents on the benzonitrile scaffold makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

Core Properties and Safety Information

3-Fluoro-5-iodobenzonitrile is a solid at room temperature with a defined set of physicochemical properties. It is essential for researchers to be aware of its characteristics and the necessary safety precautions for handling.

Physicochemical Properties

The key physical and chemical properties of **3-Fluoro-5-iodobenzonitrile** are summarized in the table below. These properties are critical for designing reaction conditions, purification procedures, and for computational modeling.

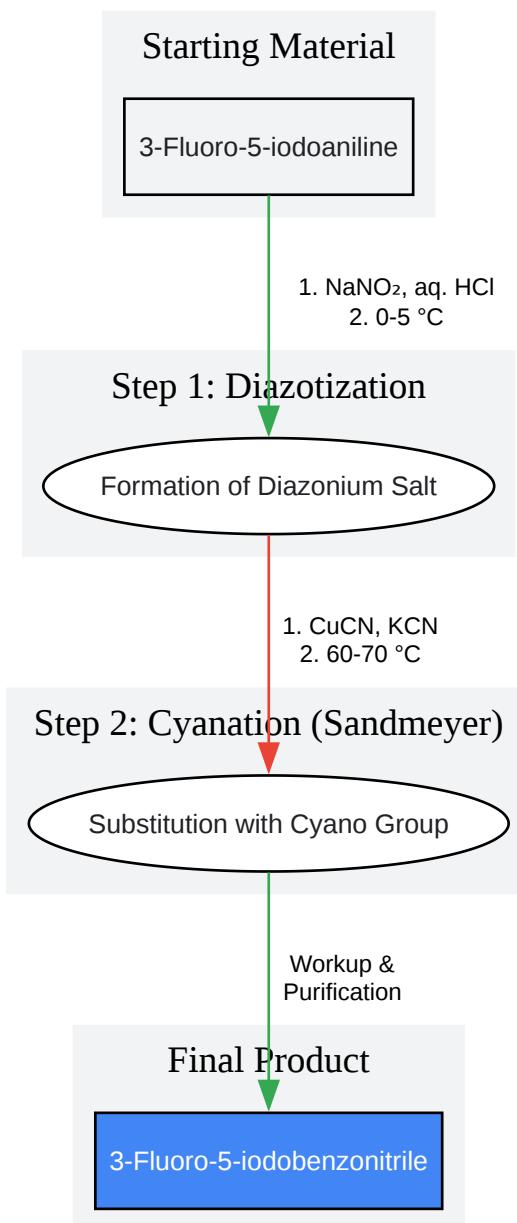
Property	Value	Source(s)
CAS Number	723294-75-5	[1] [2] [3] [4] [5]
Molecular Formula	C ₇ H ₃ FIN	[1] [2] [3] [4] [5]
Molecular Weight	247.01 g/mol	[1] [2] [3] [4] [5]
Melting Point	29-30 °C	[4]
Boiling Point	251 °C at 760 mmHg	[4]
Density	1.98 g/cm ³	[4]
Flash Point	105 °C	[4]
InChIKey	FCJNITIJYWQFCM- UHFFFAOYSA-N	[3] [4]
SMILES	C1=C(C=C(C=C1F)I)C#N	[1] [3] [5]
Solubility	Predicted low solubility in water, higher in polar organic solvents (e.g., DMSO, DMF).	[2]

Safety and Handling

Based on available safety data, **3-Fluoro-5-iodobenzonitrile** is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Hazard Class	GHS Pictogram	Hazard Statement(s)	Precautionary Statement(s)
Acute Toxicity, Oral (Category 4)	GHS07 (Exclamation Mark)	H302: Harmful if swallowed.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Skin Irritation (Category 2)	H315: Causes skin irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
Eye Irritation (Category 2A)	H319: Causes serious eye irritation.		
Specific Target Organ Toxicity	H335: May cause respiratory irritation.		

Synthesis and Reactivity


While detailed, peer-reviewed synthetic procedures with full characterization data for **3-Fluoro-5-iodobenzonitrile** are not widely available in the public literature, its synthesis is conceptually based on established chemical transformations. The primary route involves a Sandmeyer-type reaction starting from 3-fluoro-5-iodoaniline.

Conceptual Synthesis via Sandmeyer Reaction

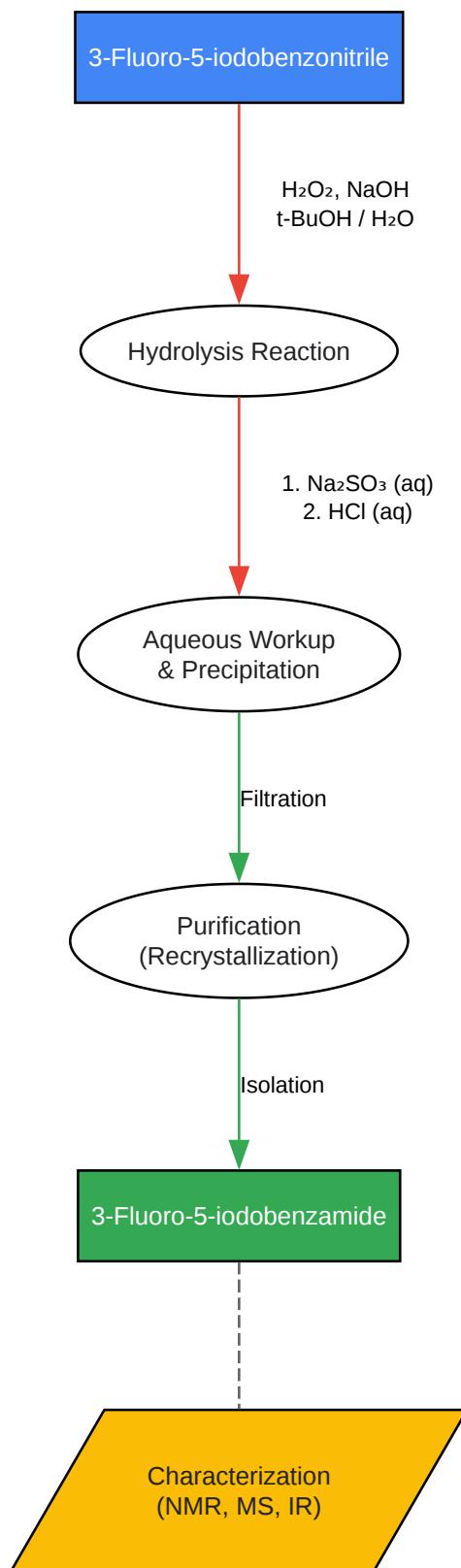
The conversion of 3-fluoro-5-iodoaniline to **3-fluoro-5-iodobenzonitrile** can be achieved in a two-step process involving diazotization followed by cyanation.

- Diazotization:
 - Dissolve 3-fluoro-5-iodoaniline (1.0 equivalent) in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid).

- Cool the mixture to 0-5 °C in an ice bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight excess, e.g., 1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
- Stir the resulting diazonium salt solution at 0-5 °C for a short period before proceeding to the next step.
- Cyanation (Sandmeyer Reaction):
 - In a separate flask, prepare a solution of copper(I) cyanide (e.g., 1.2 equivalents) and an alkali metal cyanide (e.g., potassium cyanide or sodium cyanide, 1.2 equivalents) in water.
 - Gently heat this cyanide solution to approximately 60-70 °C.[\[1\]](#)
 - Slowly and carefully add the cold diazonium salt solution to the heated cyanide solution.[\[1\]](#) Effervescence (release of N₂ gas) should be observed.
 - Stir the reaction mixture at the elevated temperature until the reaction is complete (monitor by TLC).
 - Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
 - Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
 - The crude product can be purified by distillation or column chromatography on silica gel.[\[1\]](#)

[Click to download full resolution via product page](#)

Conceptual workflow for the synthesis of **3-Fluoro-5-iodobenzonitrile**.


Application in Synthesis: Preparation of 3-Fluoro-5-iodobenzamide

A primary application of **3-Fluoro-5-iodobenzonitrile** is its use as a starting material for the synthesis of 3-Fluoro-5-iodobenzamide.^[2] Benzamides are a common scaffold in many

biologically active compounds. The conversion is typically achieved through controlled hydrolysis of the nitrile group.

Experimental Protocol (Proposed)[2]

- Reaction Setup: Dissolve **3-fluoro-5-iodobenzonitrile** (1.0 equivalent) in a suitable solvent such as tert-butanol or ethanol. Add an aqueous solution of sodium hydroxide (e.g., 2 M, 1.5 equivalents).
- Reagent Addition: Cool the mixture in an ice bath to below 10 °C. Slowly add 30% aqueous hydrogen peroxide (3.0 equivalents) dropwise, ensuring the temperature is maintained.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).
- Workup: Quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite. Acidify the mixture with dilute HCl to a pH of approximately 2-3 to precipitate the product.
- Purification: Filter the crude solid product, wash with cold water, and dry under a vacuum. Further purification can be achieved by recrystallization from a solvent system like ethanol/water.

[Click to download full resolution via product page](#)

Experimental workflow for the hydrolysis of the title compound.

Spectral Data

Detailed, experimentally-derived spectral data for **3-Fluoro-5-iodobenzonitrile** is not consistently available across public scientific databases. For definitive characterization, researchers should acquire spectra on their synthesized or purchased material. However, based on the structure, the following characteristic signals can be predicted.

Technique	Expected Observations
¹ H NMR	Signals in the aromatic region (approx. 7.5-8.0 ppm). The three aromatic protons would appear as distinct multiplets, with splitting patterns influenced by both fluorine-proton (H-F) and proton-proton (H-H) coupling.
¹³ C NMR	A signal for the nitrile carbon (C≡N) around 115-120 ppm. A signal for the carbon attached to the nitrile (C-CN) around 110-115 ppm. A signal for the carbon attached to iodine (C-I) around 90-95 ppm. A signal for the carbon attached to fluorine (C-F) around 160-165 ppm, which would appear as a doublet due to C-F coupling. Other aromatic carbon signals would also be present.
¹⁹ F NMR	A single resonance for the fluorine atom, likely appearing as a triplet or a doublet of doublets due to coupling with the adjacent aromatic protons.
FT-IR	A sharp, strong absorption band for the nitrile (C≡N) stretch, typically in the range of 2220-2240 cm^{-1} . C-F and C-I stretching vibrations would be observed in the fingerprint region (typically below 1200 cm^{-1}).
Mass Spec.	The molecular ion peak (M^+) would be observed at m/z 247. The spectrum would also show a characteristic isotopic pattern due to the presence of iodine.

Role in Drug Discovery

3-Fluoro-5-iodobenzonitrile is primarily of interest as a synthetic intermediate. Halogenated building blocks are crucial in drug development as fluorine and iodine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), to build more complex molecular architectures.

To date, there is no published research detailing specific biological activities or direct involvement in signaling pathways for **3-Fluoro-5-iodobenzonitrile** itself. Its value lies in its potential to be converted into other molecules, such as the aforementioned 3-Fluoro-5-iodobenzamide, which can then be elaborated into potential therapeutic agents like PARP inhibitors.^[2] Therefore, its role is foundational, providing a key structural motif for further exploration in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Fluoro-5-iodobenzonitrile | C7H3FIN | CID 2758988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 723294-75-5[3-Fluoro-5-iodobenzonitrile 98%]- Jizhi Biochemical [acmec.com.cn]
- 5. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [3-Fluoro-5-iodobenzonitrile: A Technical Overview for Chemical Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1302148#3-fluoro-5-iodobenzonitrile-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com